Chloramphenicol-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

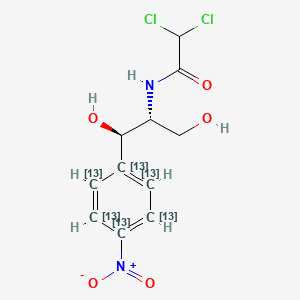

Chloramphenicol-13C6 is a variant of Chloramphenicol, a broad-spectrum antibiotic that is primarily bacteriostatic . It is used in the management and treatment of superficial eye infections such as bacterial conjunctivitis, and otitis externa. It has also been used for the treatment of typhoid and cholera .

Synthesis Analysis

The synthesis of Chloramphenicol is challenging due to its stereochemistry . A four-step chemoenzymatic strategy has been designed, which includes a biocatalytic step mediated by L-threonine transaldolase from Pseudomonas sp. (PsLTTA) to convert 4-nitrobenzaldehyde to (2S,3R)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid followed by a three-step chemical reaction to obtain chloramphenicol .

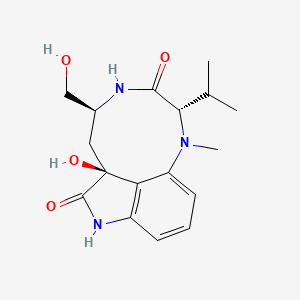

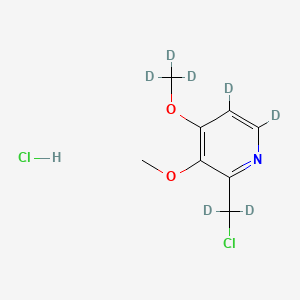

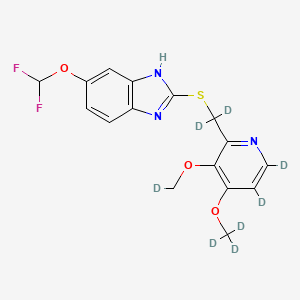

Molecular Structure Analysis

The molecular formula of Chloramphenicol-13C6 is C11H12Cl2N2O5 . The exact mass is 328.0324559 g/mol and the monoisotopic mass is also 328.0324559 g/mol . The structure of Chloramphenicol-13C6 includes a nitro group attached to a phenyl ring, which is connected to a carbon atom that is part of a propyl group .

Chemical Reactions Analysis

The main reaction methods of Chloramphenicol with hydroxyl radicals in advanced oxidation processes include the addition-elimination reaction, hydrogen abstract reaction, hydroxyl radical addition, and bond-breaking processes . The nitro-elimination reaction is the most likely reaction in the first step of the degradation of Chloramphenicol .

Physical And Chemical Properties Analysis

Chloramphenicol-13C6 has a molecular weight of 329.08 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 5 . It has a Rotatable Bond Count of 5 and a Topological Polar Surface Area of 115 Ų .

Applications De Recherche Scientifique

SERS Substrate for Detection

Surface-Enhanced Raman Scattering (SERS): is a technique used for detecting and analyzing molecular compositions. Chloramphenicol can be detected using SERS with colloidal gold nanoparticles as a substrate, providing a quantitative and rapid detection method with a low detection limit .

Sensor Fabrication

Chloramphenicol detection sensors can be fabricated using carbon paste loaded with silver nanoparticles. This method allows for the sensitive detection of chloramphenicol in real contaminated samples .

Biotransformation Mechanisms

Research into the biotransformation mechanisms of chloramphenicol involves studying its initial oxidization, isomerization, and acetylation pathways. This can lead to new discoveries in how chloramphenicol is processed by microorganisms .

Mécanisme D'action

Target of Action

Chloramphenicol-13C6, like its parent compound chloramphenicol, primarily targets the bacterial ribosome . The bacterial ribosome is responsible for protein synthesis in bacteria, playing a crucial role in their growth and survival .

Mode of Action

Chloramphenicol-13C6 acts by binding to the bacterial ribosome, specifically blocking peptidyl transferase . This action inhibits protein synthesis, thereby stopping bacterial growth . Being lipid-soluble, chloramphenicol can easily diffuse through the bacterial cell membrane, enhancing its effectiveness .

Biochemical Pathways

The initial biotransformation steps of chloramphenicol involve the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH . A novel glucose-methanol-choline oxidoreductase enzyme, identified in Sphingomonas sp. and Caballeronia sp., is responsible for the oxidization of the C3-OH group .

Pharmacokinetics

Chloramphenicol is well-absorbed in the body, with an oral bioavailability of approximately 75-90% . It is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . Most of a chloramphenicol dose is metabolized by the liver to inactive products, with only 5 to 15% of chloramphenicol excreted unchanged in the urine . The elimination half-life is approximately 4 hours .

Result of Action

The primary result of chloramphenicol’s action is the inhibition of bacterial growth . By blocking protein synthesis, chloramphenicol prevents bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .

Action Environment

Chloramphenicol is prone to be released into environments, thus resulting in the disturbance of ecosystem stability as well as the emergence of antibiotic resistance genes . Microbes play a vital role in the decomposition of chloramphenicol in the environment, and the biotransformation processes are especially dependent on synergistic interactions and metabolite exchanges among microbes .

Safety and Hazards

Chloramphenicol is a rarely used drug in the United States because of its known severe adverse effects, such as bone marrow toxicity and grey baby syndrome . Despite these indications, Chloramphenicol should only be initiated if there is known susceptibility to the drug, and when other less dangerous antimicrobials are ineffective, not tolerated or contraindicated .

Propriétés

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)propan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1+1,2+1,3+1,4+1,6+1,7+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-BNKGHQRYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661862 |

Source

|

| Record name | 2,2-Dichloro-N-{(1R,2R)-1,3-dihydroxy-1-[4-nitro(~13~C_6_)phenyl]propan-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217706-02-9 |

Source

|

| Record name | 2,2-Dichloro-N-{(1R,2R)-1,3-dihydroxy-1-[4-nitro(~13~C_6_)phenyl]propan-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4a-Methyl-4a,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B562869.png)

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)